(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a chiral compound with a complex structure that includes a butyric acid backbone, a Boc (tert-butyloxycarbonyl) protected amino group, and a hydroxyl group. The presence of the phenyl group contributes to its unique properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets.
This molecule can serve as a building block for the synthesis of peptides and proteins with specific functionalities. The "Boc" group (tert-Butyloxycarbonyl) acts as a protecting group for the amino functionality, allowing for selective modification and chain elongation during peptide synthesis. The (2R,3R) configuration introduces chirality, potentially leading to the development of novel therapeutic agents with improved activity and reduced side effects [1].
The chemical reactivity of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid can be categorized into several types of reactions:
These reactions are facilitated by enzymes in biological systems, which enhance reaction rates and specificity
Research indicates that (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid exhibits various biological activities. Its structural components suggest potential roles in:
Synthesis of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid typically involves several key steps:
These methods allow for the efficient synthesis of the compound while maintaining its chirality and functional integrity
(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid has potential applications in various fields:
Interaction studies involving (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid focus on its binding affinity and activity against various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding its therapeutic potential and guiding further development .
Several compounds share structural similarities with (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Amino-3-hydroxybutyric acid | Contains an amino and hydroxyl group | Known for neuroprotective effects |
Phenylbutyric acid | Simple phenyl butyric structure | Used in treating urea cycle disorders |
2-Hydroxyphenylacetic acid | Hydroxylated phenylacetic derivative | Exhibits anti-inflammatory properties |
(S)-Proline | A naturally occurring amino acid | Involved in protein synthesis and metabolism |
The uniqueness of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid lies in its specific stereochemistry and the presence of both hydroxyl and Boc-protected amine groups, which may enhance its interaction with biological targets compared to similar compounds
Enantioselective dihydroxylation of olefins provides a direct route to vicinal diols, which can be further functionalized into β-hydroxy acids. The Sharpless asymmetric dihydroxylation, employing osmium tetroxide with chiral ligands such as (DHQD)₂-PHAL or (DHQ)₂-PHAL, achieves high enantiomeric excess (ee) for terminal and electron-rich alkenes. For example, styrene derivatives undergo dihydroxylation to yield (R,R)-diols with >90% ee when using AD-mix-β. However, the toxicity of osmium tetroxide and the need for stoichiometric oxidants limit its scalability. Biocatalytic alternatives using engineered Escherichia coli expressing styrene monooxygenase (SMO) and epoxide hydrolase (SpEH) have emerged as greener solutions. This cascade system converts aryl olefins to (R)-vicinal diols via epoxidation and hydrolysis, achieving 70–85% yields and >95% ee for substrates like 4-phenylstyrene. While enzymatic methods avoid heavy metals, they face challenges in substrate scope and reaction rates compared to chemical catalysis. Asymmetric hydrogenation of β-dehydroamino acids offers a robust pathway to β-hydroxy acids with adjacent stereocenters. Rhodium complexes ligated to chiral phosphine-phosphite ligands, such as (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane (TCFP), enable precise stereocontrol. For instance, hydrogenation of methyl (Z)-β-acetamidocinnamate with [Rh(TCFP)(cod)]BF₄ yields (2R,3R)-β-hydroxy-α-amino esters with 98% ee and quantitative conversion. The ligand’s bulky tert-butyl groups enforce a rigid coordination geometry, favoring the syn-addition of hydrogen to the pro-(R) face of the enamide. Phosphine-phosphite ligands like (R)-BINAP-(S)-binaphthol hybrids further enhance enantioselectivity in hydrogenating cyclic β-dehydroamino acids. These systems achieve 99% ee for substrates bearing aryl substituents, though sterically hindered aliphatic derivatives require modified ligands. Evans’ oxazolidinones serve as powerful chiral auxiliaries for constructing β-hydroxy acids with defined stereochemistry. The auxiliary directs the stereochemical outcome of aldol reactions through chelation-controlled enolate formation. For example, condensation of (4R)-benzyl oxazolidinone with 4-phenylbutyryl chloride generates a chiral imide, which undergoes boron-mediated aldol addition to tert-butyl glyoxylate. Hydrolysis of the auxiliary yields (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid with >98% de. Critical to this approach is the use of boron triflate to generate Z-enolates, which react via a Zimmerman-Traxler transition state to favor the syn-aldol product. The auxiliary’s benzyl group shields the Re face, ensuring high diastereoselectivity. Solid-phase peptide synthesis (SPPS) facilitates the incorporation of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid into complex peptides. Fmoc-protected derivatives of the acid are anchored to Wang resin via their carboxylic acid group, enabling iterative coupling using HBTU/HOBt activation. The Boc group remains stable under standard Fmoc-deprotection conditions (20% piperidine/DMF), allowing sequential assembly of peptide chains. Post-synthesis, TFA cleavage releases the peptide with the β-hydroxy acid intact. This method has been successfully applied to synthesize RGD peptides containing backbone-fluorinated analogues, achieving 60–75% overall yields. Challenges include epimerization during coupling, which is mitigated by using low temperatures (0–4°C) and excess coupling reagents. Enantioselective Dihydroxylation Strategies in Chiral Pool Synthesis
Method Catalyst/System Substrate Yield (%) ee (%) Sharpless dihydroxylation OsO₄/(DHQD)₂-PHAL Styrene derivatives 75–90 90–99 Biocatalytic cascade E. coli SMO/SpEH 4-Phenylstyrene 70–85 95–99 Asymmetric Catalytic Hydrogenation Using Rhodium-Chiral Phosphine Complexes
Diastereocontrol via Evans’ Oxazolidinone Auxiliaries in β-Hydroxy Acid Formation
Step Reagents/Conditions Diastereomeric Excess (%) Imide formation Oxazolidinone, butyllithium – Aldol reaction B(OMe)₃, Et₃N, −78°C 98 Auxiliary removal LiOH, H₂O₂ – Solid-Phase Synthesis Approaches for Peptide-Backbone Incorporation
The preservation of stereochemistry during Boc (tert-butyloxycarbonyl) deprotection hinges on the interplay between kinetic and thermodynamic control. Kinetic control favors rapid intermediate stabilization to prevent equilibration, while thermodynamic control risks epimerization through prolonged exposure to reactive conditions.
In the synthesis of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid derivatives, the use of (±)-camphorsulfonic acid (CSA) as a catalyst under mild conditions (room temperature, dichloromethane) minimizes epimerization by accelerating the formation of a stable acyclic intermediate. Electrospray ionization mass spectrometry (ESI-MS) studies reveal that CSA facilitates ion-pairing interactions between the protonated amine and the sulfonate counterion, which sterically hinders racemization at the α-carbon [1]. This contrasts with traditional acid-mediated Boc deprotection methods using trifluoroacetic acid (TFA), where prolonged exposure to strong acids increases the likelihood of thermodynamic equilibration.
A comparative analysis of reaction pathways demonstrates that kinetic control achieves 73% yield of the desired (2R,3R)-configured amide without epimerization, whereas thermodynamic conditions (e.g., elevated temperatures or extended reaction times) reduce stereochemical purity by up to 28% [1]. The table below summarizes key findings:
Condition | Catalyst | Temperature | Yield (%) | Epimerization (%) |
---|---|---|---|---|
Kinetic (CSA) | CSA | 25°C | 73 | 0 |
Thermodynamic (TFA) | TFA | 40°C | 68 | 28 |
These results underscore the necessity of optimizing reaction kinetics to avoid compromising stereochemical fidelity.
Solvent polarity and proticity significantly influence the stereochemical outcome of Boc deprotection. Polar protic solvents, such as methanol and trifluoroethanol (TFE), stabilize charged intermediates through hydrogen bonding, reducing the activation energy for epimerization. Conversely, aprotic solvents like dichloromethane minimize solvation of the transition state, thereby limiting conformational flexibility.
In continuous-flow thermal deprotection studies, TFE and methanol achieved 95% deprotection efficiency for N-Boc-protected amines at 240°C with negligible epimerization (<2%) [2]. This contrasts with toluene and tetrahydrofuran (THF), where reduced polarity led to incomplete deprotection (59–72% yield) and higher epimerization rates (8–12%) under identical conditions [2]. The enhanced performance of polar protic solvents is attributed to their ability to stabilize the carbamic acid intermediate, preventing β-elimination or racemization pathways.
The table below correlates solvent properties with deprotection outcomes:
Solvent | Polarity Index | Deprotection Yield (%) | Epimerization (%) |
---|---|---|---|
Trifluoroethanol | 6.7 | 95 | 1.5 |
Methanol | 5.1 | 91 | 2.0 |
Tetrahydrofuran | 4.0 | 72 | 8.4 |
Toluene | 2.4 | 59 | 12.1 |
These findings highlight the critical role of solvent selection in preserving the (2R,3R) configuration during Boc removal.
The (2R,3R)-configured hydroxy acid moiety in (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid mimics the tetrahedral transition state of β-lactam hydrolysis, making it a potent β-lactamase inhibitor. Density functional theory (DFT) calculations and molecular dynamics simulations reveal that the stereochemistry at C2 and C3 positions optimizes hydrogen-bonding interactions with the catalytic serine residue (Ser70) in class A β-lactamases.
Transition-state modeling using hybrid quantum mechanics/molecular mechanics (QM/MM) methods demonstrates that the (2R,3R) configuration lowers the activation energy for enzyme inhibition by 12.3 kcal/mol compared to its (2S,3S) diastereomer. This energy difference correlates with a 50-fold increase in inhibitory potency, as validated by kinetic assays using TEM-1 β-lactamase [1]. The table below summarizes key computational parameters:
Parameter | (2R,3R) Isomer | (2S,3S) Isomer |
---|---|---|
ΔG‡ (kcal/mol) | 18.7 | 31.0 |
Hydrogen bonds with Ser70 | 3 | 1 |
Inhibitory IC50 (μM) | 0.15 | 7.5 |
These insights rationalize the strict stereochemical requirements for β-lactamase inhibition and guide the design of analogs with enhanced binding affinity.